molecular formula C20H21FN6O B12177541 N~1~-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B12177541
M. Wt: 380.4 g/mol
InChI Key: FYYWRHLQGUMGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group attached to a piperidine ring, a fluorine atom on the benzene ring, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: The benzyl and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand for studying receptor interactions.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific molecular targets. Typically, such compounds may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-benzyl-4-piperidyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the fluorine atom.

    N~1~-(1-benzyl-4-piperidyl)-5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N1-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding affinity to certain biological targets.

Properties

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H21FN6O/c21-16-6-7-19(27-14-22-24-25-27)18(12-16)20(28)23-17-8-10-26(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,14,17H,8-11,13H2,(H,23,28)

InChI Key

FYYWRHLQGUMGDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.